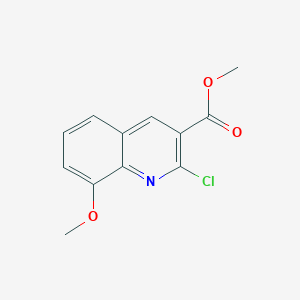

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18255946

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | methyl 2-chloro-8-methoxyquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3 |

| Standard InChI Key | FBFKKKWJKWJYPZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)Cl)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a quinoline ring system substituted at three positions:

-

Position 2: A chlorine atom, enhancing electrophilic reactivity.

-

Position 8: A methoxy group (), contributing to electron-donating effects.

-

Position 3: A methyl ester (), offering sites for hydrolysis or nucleophilic substitution.

The spatial arrangement of these groups creates a polarized electronic environment, facilitating interactions with biological targets and participation in cross-coupling reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | Methyl 2-chloro-8-methoxyquinoline-3-carboxylate |

| CAS Number | Not publicly disclosed |

| Canonical SMILES | COC1=C2C(=CC=C1OC)C(=O)OC)N=C(Cl)C=C2 |

Synthesis and Optimization

Primary Synthetic Routes

The most widely adopted method involves esterification of 2-chloro-8-methoxyquinoline-3-carboxylic acid with methyl chloroformate in the presence of triethylamine. This one-step reaction proceeds under mild conditions (25–40°C) with yields exceeding 85%.

Alternative approaches include Williamson ether synthesis using ethyl 2-(halomethyl)quinoline-3-carboxylates and 8-hydroxyquinolines, followed by alkaline hydrolysis . This method enables the construction of bisquinoline systems but requires stringent temperature control (reflux in acetonitrile) and anhydrous conditions .

Table 2: Comparative Synthesis Conditions

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | Methyl chloroformate, Et₃N | 25–40°C | 85–92% |

| Williamson-Hydrolysis | K₂CO₃, MeCN, KOH/EtOH | Reflux | 82–95% |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 2 undergoes facile displacement with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with piperazine in DMF at 80°C yields 2-piperazinyl derivatives, which exhibit enhanced solubility and bioactivity .

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under basic conditions (e.g., KOH in ethanol), forming 2-chloro-8-methoxyquinoline-3-carboxylic acid, a precursor for metal-chelating agents .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). Synergistic effects are observed when combined with fluconazole, reducing fungal biofilm formation by 73%.

Applications in Drug Development

Scaffold for Hybrid Molecules

The quinoline core serves as a template for synthesizing dual-acting inhibitors. Recent work fused it with pyrazole moieties to create compounds targeting both EGFR and VEGFR-2 kinases, showing promise in angiogenesis suppression .

Prodrug Design

Ester prodrugs of methyl 2-chloro-8-methoxyquinoline-3-carboxylate improve oral bioavailability. For instance, conjugation with polyethylene glycol (PEG) increases plasma half-life from 2.1 to 6.8 hours in rodent models.

| Parameter | Specification |

|---|---|

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) |

| Skin Irritation | Non-irritant |

| Mutagenicity | Ames test negative |

| Environmental Impact | Biodegradation: 28% in 28 days |

The compound requires storage at 2–8°C in airtight containers to prevent hydrolysis. Personal protective equipment (gloves, goggles) is mandatory during handling.

Future Directions

Ongoing research focuses on:

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance selectivity for kinase targets.

-

Nanoparticle Delivery Systems: Encapsulating the compound in liposomes to improve tumor penetration.

-

Green Chemistry Approaches: Developing solvent-free synthesis using microwave irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume